Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H13NO3S. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an isoxazole ring substituted with an ethyl ester group and a 4-(methylthio)phenyl group, making it a valuable scaffold for various chemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(methylthio)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using acetic anhydride . The final step involves esterification with ethanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity . The methylthio group may enhance the compound’s binding affinity and selectivity towards certain targets . The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate
- Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Uniqueness
This compound is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C13H13NO3S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 5-(4-methylsulfanylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-3-16-13(15)11-8-12(17-14-11)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
CXAUKWPBSXDONG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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